4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
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Overview
Description
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a chemical compound that has been synthesized and studied for various applications. It is a building block in medicinal chemistry and has been used in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol involves several steps. The production of tetrahydropyrazolo [1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Another approach involves a one-step synthesis of diversely substituted pyrazolo [1,5- a ]pyrimidines from saturated ketones and 3-aminopyrazoles .Molecular Structure Analysis
The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol allows for the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .Chemical Reactions Analysis
The chemical reactions involving 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .Scientific Research Applications
Antiviral Therapeutics
This compound has been identified as a core protein allosteric modulator (CpAM) for Hepatitis B Virus (HBV), showing effectiveness against a broad range of nucleoside-resistant HBV mutants. In an HBV AAV mouse model, the lead compound demonstrated oral administration efficacy in suppressing HBV DNA viral load .
Synthesis Building Blocks
The compound serves as a scaffold for synthesizing a set of building blocks. These can be synthesized on a multigram scale in a cost-efficient manner, with the possibility of introducing various substituents, neutral or functionalized, at different positions on the pyrazole and/or piperazine rings .
Chemical Synthesis Routes
Distinct synthetic routes have been reported for derivatives of this compound. One route involves the hydrogenation of pyrazolo[1,5-a]pyridines, while another route utilizes pyrazole ring closure by 1,3-dipolar cycloaddition of bicyclic sydnone to propargylic acid derivatives .
Future Directions
The future directions of research on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol could involve further modification of such building blocks in the 3rd position by various functional groups . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine as a bifunctional scaffold is discussed .
Mechanism of Action
Target of Action
The primary target of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol acts as a core protein allosteric modulator (CpAM) for HBV . It interacts with the HBV core protein, effectively inhibiting a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the HBV core protein . This modulation disrupts the normal function of the protein, thereby inhibiting the replication of the virus .
Pharmacokinetics
It’s noted that a lead compound was able to inhibit hbv dna viral load through oral administration in an hbv aav mouse model , suggesting good bioavailability.
Result of Action
The result of the action of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is the inhibition of HBV replication. This is achieved by its interaction with the HBV core protein, leading to the suppression of the viral DNA load .
properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZOEIIEAAPKIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C(=CC=N2)N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596838 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
126353-18-2 |
Source
|
Record name | 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60596838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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